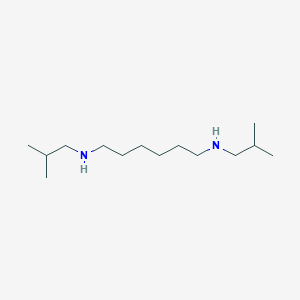

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

Description

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- is a branched aliphatic diamine derivative where two 2-methylpropyl (isobutyl) groups are attached to the terminal nitrogen atoms of the 1,6-hexanediamine backbone. This structural modification introduces steric hindrance and hydrophobicity, influencing its chemical reactivity, solubility, and functional applications.

Properties

IUPAC Name |

N,N'-bis(2-methylpropyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h13-16H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRQCWUIJWVNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCCCCNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075189 | |

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16121-92-9 | |

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016121929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is employed to generate the amine nucleophile.

-

Solvent : Toluene or tetrahydrofuran (THF) ensures compatibility with the alkyl halide.

-

Temperature : Reactions are conducted at 50–100°C under a nitrogen atmosphere to prevent oxidation.

-

Stoichiometry : A 2:1 molar ratio of 2-methylpropyl halide to hexanediamine ensures complete dialkylation.

Post-reaction, the mixture is neutralized, and the product is extracted using dichloromethane or ethyl acetate. Purification via vacuum distillation yields the final compound with >90% purity. Challenges include competing over-alkylation and the need for rigorous exclusion of moisture.

Reductive Amination with 2-Methylpropionaldehyde

Reductive amination offers a one-pot synthesis by condensing hexanediamine with 2-methylpropionaldehyde followed by reduction.

Procedural Details

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity toward imine intermediates.

-

Solvent System : Methanol or ethanol facilitates both condensation and reduction steps.

-

pH Control : A buffered system (pH 6–7) using acetic acid optimizes imine formation.

-

Reaction Time : 12–24 hours at room temperature ensures complete conversion.

This method achieves moderate yields (70–85%) due to equilibrium limitations in imine formation. Side products such as monoalkylated species are minimized by using excess aldehyde.

Catalytic Amination via Hydrogenation

Catalytic amination employs transition metal catalysts to couple hexanediamine with 2-methylpropanol or its derivatives under hydrogen pressure.

Key Parameters

-

Catalyst : Raney nickel or palladium on carbon (Pd/C) enables efficient C–N bond formation.

-

Hydrogen Pressure : 1–5 MPa accelerates the dehydrogenation-condensation-rehydrogenation sequence.

-

Temperature : Elevated temperatures (80–120°C) improve reaction kinetics.

-

Solvent : Water or ethanol serves as a green solvent alternative.

This method is advantageous for scalability, though catalyst cost and potential leaching require careful optimization.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 85–92 | >90 | High selectivity, simple purification | Moisture-sensitive reagents |

| Reductive Amination | 70–85 | 80–88 | One-pot synthesis, mild conditions | Equilibrium limitations |

| Catalytic Amination | 75–90 | 85–92 | Scalable, green solvents | High catalyst cost, specialized equipment |

Challenges and Mitigation Strategies

-

Steric Hindrance : The bulky 2-methylpropyl groups impede nucleophilic attack during alkylation. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

-

Byproduct Formation : Over-alkylation is suppressed by stepwise addition of alkylating agents.

-

Purification Complexity : Vacuum distillation or column chromatography resolves mixtures of mono- and dialkylated products .

Chemical Reactions Analysis

Oxidation: The key reaction involves the conversion of cholesterol to 24,25-epoxy Cholesterol. Common reagents include peracids or metal-catalyzed oxidants.

Reduction: The reverse reaction, converting 24,25-epoxy Cholesterol back to cholesterol, is also relevant.

Substitution: The epoxide group can undergo nucleophilic substitution reactions.

Major Products: The primary product is 24,25-epoxy Cholesterol itself.

Scientific Research Applications

24,25-epoxy Cholesterol has diverse applications:

Neurodevelopment: It activates liver X receptors (LXRs) in the developing ventral midbrain, promoting stem cell differentiation into dopaminergic neurons.

Immunomodulation: It inhibits IL-6 production and degranulation of mast cells expressing LXRβ.

Cancer Research: Elevated levels are observed in gastric cancer tissues, and it inhibits proliferation of HGC-27 gastric cancer cells.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with LXRs and other cellular pathways.

Comparison with Similar Compounds

N,N'-Bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-N,N'-dimethyl-1,6-hexanediamine

- Structure : Branched cyclohexylpropyl and methyl groups on the hexanediamine backbone.

- Application : Disinfectant activity due to quaternary ammonium groups formed via methylation .

- Comparison : The 2-methylpropyl substituents in the target compound lack the cyclohexyl ring but share steric bulk, which may reduce antimicrobial efficacy compared to this analog.

1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymers

- Structure : Tetramethylpiperidinyl substituents polymerized with triazine derivatives.

- Application : High-performance hindered amine light stabilizer (HALS) for polymers, offering UV resistance and thermal stability (TGA: 350°C) .

- Comparison : The target compound’s aliphatic isobutyl groups lack the cyclic amine structure critical for radical scavenging in HALS. However, branching may enhance compatibility with hydrophobic polymer matrices.

N,N'-Bis(3-aminopropyl)-1,6-hexanediamine

- Structure: Linear 3-aminopropyl extensions on the hexanediamine core.

Electronic and Steric Effects

- Acridinyl Derivatives (e.g., 9-acridinyl-1,6-hexanediamine): Aromatic substituents enable DNA intercalation, conferring cytostatic activity against melanoma cells .

Coordination Chemistry

- Schiff Base Complexes (e.g., N,N'-bis(salicylidene)-1,6-hexanediamine):

Data Table: Key Properties of 1,6-Hexanediamine Derivatives

*Calculated based on 1,6-hexanediamine (C₆H₁₆N₂, MW 116.2) + 2×(2-methylpropyl, C₄H₉).

Biological Activity

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-, also known by its CAS number 16121-92-9, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- is an aliphatic diamine characterized by two amine groups attached to a hexane backbone with branched alkyl substituents. Its structural formula can be represented as follows:

This compound is soluble in water and organic solvents, making it versatile for various applications in research and industry.

The biological activity of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- is primarily attributed to its amine groups, which can participate in hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell membranes due to its cationic nature.

- Cytotoxicity : Research indicates that 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- may induce cytotoxic effects in certain cancer cell lines. This cytotoxicity could be linked to the compound's ability to interfere with cellular metabolism and induce apoptosis.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound in models of neurodegeneration. The proposed mechanism involves the modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound (Table 1).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapy, 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- was tested for its cytotoxic effects on MDA-MB-231 breast cancer cells. The study utilized an MTT assay to assess cell viability post-treatment with different concentrations over 48 hours (Table 2).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of aliphatic amines. The branching at the nitrogen atom appears to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Furthermore, computational modeling studies have predicted that modifications to the alkyl chain length and branching could significantly alter the compound's biological activity. These findings suggest avenues for further exploration in drug design and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive alkylation using 1,6-hexanediamine and 2-methylpropyl groups. For example, hydrogenation with Raney nickel at elevated temperatures (50°C) and pressures (200 psi) in ethanol is a common method .

- Key Variables : Catalyst type (e.g., Raney nickel vs. palladium), solvent polarity, and temperature. Lower yields may result from incomplete alkylation or side reactions (e.g., over-alkylation).

- Data Interpretation : Monitor reaction progress via GC-MS or NMR to detect intermediates like mono-alkylated products.

Q. How can researchers characterize the purity and structural integrity of 1,6-Hexanediamine derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methylpropyl groups at terminal amines) .

- Mass Spectrometry : Verify molecular weight (e.g., expected m/z for C₁₄H₃₂N₂).

- HPLC : Assess purity (>98% for biological studies) .

- Challenges : Residual solvents (e.g., ethanol) or unreacted starting materials may require column chromatography for removal.

Q. What are the solubility properties of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-, and how do they affect experimental design?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Ethanol | >50 | RT |

| Water | <1 | RT |

| DMSO | >20 | RT |

- Experimental Design Tip : Use polar aprotic solvents (e.g., DMSO) for biological assays requiring aqueous compatibility.

Advanced Research Questions

Q. How does the substitution pattern on 1,6-hexanediamine influence its neurotrophic activity?

- Structure-Activity Relationship (SAR) :

- Critical Features : Terminal primary amines are essential for full neurotrophic activity, as shown in spermine analogues .

- Comparison : N,N'-bis(2-methylpropyl) substitution may reduce activity compared to unmodified 1,6-hexanediamine due to steric hindrance.

Q. What strategies optimize the use of 1,6-Hexanediamine derivatives in polymer synthesis?

- Polymerization Techniques :

- Polycondensation : Activate diamines as N,N'-bis(trimethylsilyl) derivatives to enhance reactivity with diacids .

- Cross-Linking : Incorporate into polybenzimidazoles via melt condensation with diphenyl phthalate for heat-resistant polymers .

- Challenges : Control molecular weight by adjusting stoichiometry and reaction time.

Q. How can researchers resolve contradictory data on the biological activity of modified 1,6-hexanediamine derivatives?

- Case Study : Discrepancies in neurotrophic activity between N,N'-bis(3-aminopropyl) and N,N'-bis(2-methylpropyl) derivatives .

- Resolution Steps :

Validate purity via HPLC and NMR.

Test in multiple cell models (e.g., neurons vs. fibroblasts).

Compare with structurally similar controls (e.g., N,N'-tetramethyl derivatives) .

Q. What are the environmental and safety considerations for handling 1,6-Hexanediamine derivatives?

- Hazards : Carcinogenicity (H351), skin sensitization (H317), and eye irritation (H319) .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles).

- Store in locked cabinets under inert atmospheres.

- Dispose via EPA-approved protocols for nitrosamine-related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.